molecular formula C16H9N3 B11866955 3-Phenyl-1H-indole-2,7-dicarbonitrile CAS No. 62039-74-1

3-Phenyl-1H-indole-2,7-dicarbonitrile

Cat. No.: B11866955
CAS No.: 62039-74-1
M. Wt: 243.26 g/mol
InChI Key: BHGKAANEFUOTNY-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-2,7-dicarbonitrile is a chemical compound with the molecular formula C16H9N3 It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-indole-2,7-dicarbonitrile typically involves the reaction of indole derivatives with nitrile groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole core, which can then be further functionalized to introduce the nitrile groups at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-indole-2,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenyl-1H-indole-2,7-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-indole-2,7-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or other vital metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-indole-2,7-dicarbonitrile is unique due to the presence of nitrile groups at the 2 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Properties

CAS No.

62039-74-1

Molecular Formula

C16H9N3

Molecular Weight

243.26 g/mol

IUPAC Name

3-phenyl-1H-indole-2,7-dicarbonitrile

InChI

InChI=1S/C16H9N3/c17-9-12-7-4-8-13-15(11-5-2-1-3-6-11)14(10-18)19-16(12)13/h1-8,19H

InChI Key

BHGKAANEFUOTNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C(C=CC=C23)C#N)C#N

Origin of Product

United States

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